molecular formula C14H9ClO4 B14597725 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one CAS No. 61234-56-8

5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one

Cat. No.: B14597725
CAS No.: 61234-56-8
M. Wt: 276.67 g/mol
InChI Key: RFWUTPSRQKCERF-UHFFFAOYSA-N
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Description

5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthone derivatives, including 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one, can be achieved through several methods:

Industrial Production Methods

Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one involves its interaction with molecular targets and pathways within cells. It is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This modulation enhances the translocation of Nrf2, leading to the activation of antioxidant and anti-inflammatory genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one is unique due to its specific combination of chlorine, hydroxyl, and methyl groups, which confer distinct chemical properties and biological activities. Its ability to modulate the Nrf2 pathway sets it apart from other xanthone derivatives, making it a promising candidate for further research and development.

Properties

CAS No.

61234-56-8

Molecular Formula

C14H9ClO4

Molecular Weight

276.67 g/mol

IUPAC Name

5-chloro-3,7-dihydroxy-2-methylxanthen-9-one

InChI

InChI=1S/C14H9ClO4/c1-6-2-8-12(5-11(6)17)19-14-9(13(8)18)3-7(16)4-10(14)15/h2-5,16-17H,1H3

InChI Key

RFWUTPSRQKCERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3Cl)O

Origin of Product

United States

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